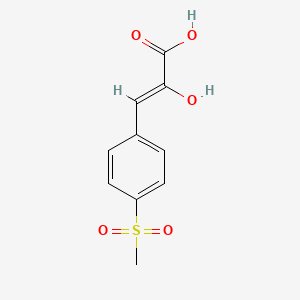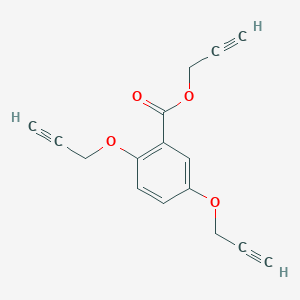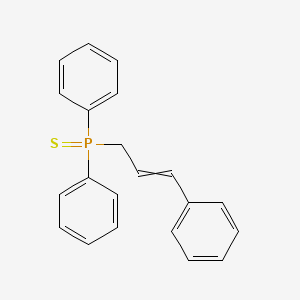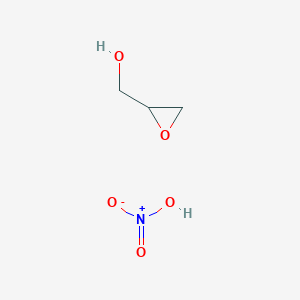
(4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate is a chemical compound with the molecular formula C27H27NO7S and a molecular weight of 509.57 g/mol . This compound is characterized by the presence of a nitrophenyl group, a dipropoxyanthracene moiety, and a sulfonate group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Preparation of 9,10-dipropoxyanthracene: This intermediate can be synthesized through the alkylation of anthracene with propyl bromide in the presence of a base.
Introduction of the sulfonate group: The sulfonation of 9,10-dipropoxyanthracene can be achieved using sulfur trioxide or chlorosulfonic acid.
Attachment of the (4-nitrophenyl)methyl group: This step involves the reaction of the sulfonated intermediate with (4-nitrophenyl)methyl chloride in the presence of a base to form the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
(4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism by which (4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the sulfonate group can enhance the compound’s solubility and reactivity. The dipropoxyanthracene moiety can interact with aromatic systems, making the compound useful in studying π-π interactions and other molecular interactions .
Vergleich Mit ähnlichen Verbindungen
(4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate can be compared with other similar compounds, such as:
(4-Nitrophenyl)methyl anthracene-2-sulfonate: Lacks the dipropoxy groups, making it less soluble and less reactive.
(4-Nitrophenyl)methyl 9,10-dimethoxyanthracene-2-sulfonate: Contains methoxy groups instead of propoxy groups, which can affect its reactivity and solubility.
(4-Nitrophenyl)methyl 9,10-dipropoxyanthracene-2-carboxylate: Has a carboxylate group instead of a sulfonate group, altering its chemical properties and applications.
Eigenschaften
CAS-Nummer |
144146-37-2 |
|---|---|
Molekularformel |
C27H27NO7S |
Molekulargewicht |
509.6 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl 9,10-dipropoxyanthracene-2-sulfonate |
InChI |
InChI=1S/C27H27NO7S/c1-3-15-33-26-22-7-5-6-8-23(22)27(34-16-4-2)25-17-21(13-14-24(25)26)36(31,32)35-18-19-9-11-20(12-10-19)28(29)30/h5-14,17H,3-4,15-16,18H2,1-2H3 |
InChI-Schlüssel |
AMCKJQODFJACGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OCCC)S(=O)(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)

![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)

![1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine](/img/structure/B12549821.png)
![3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549823.png)







